

Preliminary Studies on NCGC00351170: A Technical Guide

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Compound of Interest

Compound Name: NCGC00351170

Cat. No.: B15573602

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Introduction

NCGC00351170 is a novel small molecule identified as a potent antiplatelet agent. It functions by disrupting the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the α IIb subunit of the integrin α IIb β 3 complex. This technical guide provides a comprehensive overview of the preliminary studies on **NCGC00351170**, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action

NCGC00351170 acts as a disruptor of the protein-protein interaction between CIB1 and the cytoplasmic tail of the integrin α IIb subunit. In platelets, the binding of CIB1 to α IIb β 3 is a critical step in outside-in signaling, which is essential for platelet aggregation and thrombus formation. By binding to a hydrophobic pocket on CIB1, **NCGC00351170** and its structural analog, NCGC00071855, allosterically inhibit this interaction. This disruption of the CIB1- α IIb β 3 complex ultimately leads to the inhibition of thrombin-induced platelet aggregation. Docking studies have revealed that these compounds establish key hydrogen bonds with the Ser180 residue within the CIB1 binding pocket.

Quantitative Data Summary

The biological activity of **NCGC00351170** has been characterized through various in vitro assays. The following table summarizes the key quantitative data obtained in these studies.

Assay Type	Parameter	Value	Notes
Microscale Thermophoresis (MST)	EC50	2.1 μ M	Competitive binding assay with a fluorescently labeled α IIb peptide.[1]
Fluorescence Polarization (FP) Assay	IC50	4.2 - 20.7 μ M	This range represents the potency of active structural analogs. The specific IC50 for NCGC00351170 is within this range.[1]
Thrombin-Induced Platelet Aggregation	Inhibitory Concentration	2 μ M	Lowest concentration required to achieve >95% inhibition of platelet aggregation. [1]

Experimental Protocols

Fluorescence Polarization (FP) Assay for CIB1- α IIb β 3 Interaction

This assay was developed to identify small molecule inhibitors of the CIB1- α IIb interaction in a high-throughput format.

Materials:

- Recombinant human CIB1 protein
- Fluorescently labeled peptide corresponding to the cytoplasmic tail of integrin α IIb (F- α IIb)

- Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 0.01% Tween-20, 1 mM DTT
- 384-well, non-binding, black microplates
- Microplate reader capable of fluorescence polarization measurements

Procedure:

- A solution of F- α IIb peptide is prepared in the assay buffer to a final concentration of 200 nM.
- A solution of recombinant CIB1 protein is prepared in the assay buffer to a final concentration of 4 μ M.
- Test compounds, including **NCGC00351170**, are serially diluted in DMSO and then further diluted in the assay buffer.
- In each well of the 384-well plate, the following are added:
 - 5 μ L of the F- α IIb peptide solution
 - 5 μ L of the CIB1 protein solution
 - 5 μ L of the test compound solution
- The plate is incubated at room temperature for 30 minutes, protected from light.
- Fluorescence polarization is measured using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore on the F- α IIb peptide.
- The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

Thrombin-Induced Human Platelet Aggregation Assay

This assay assesses the functional effect of **NCGC00351170** on platelet function.

Materials:

- Freshly drawn human blood from healthy, consenting donors

- Acid-Citrate-Dextrose (ACD) anticoagulant
- Washed platelet suspension
- Thrombin (human α -thrombin)
- Phosphate-Buffered Saline (PBS)
- Chrono-Log Lumi-Aggregometer or similar instrument
- Siliconized glass cuvettes with stir bars

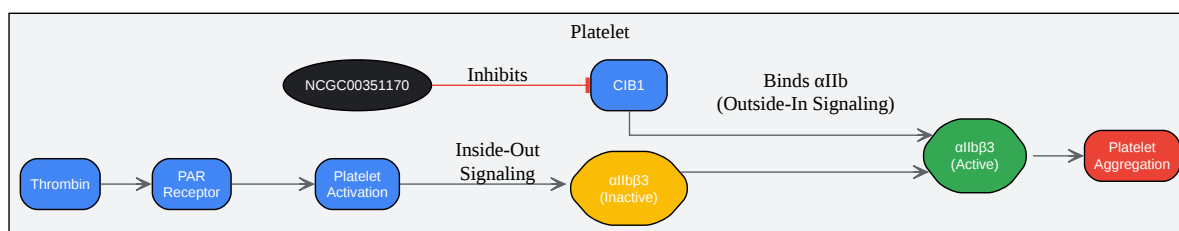
Procedure:

- Preparation of Washed Platelets:
 - Whole blood is collected into tubes containing ACD anticoagulant.
 - Platelet-rich plasma (PRP) is obtained by centrifugation at 200 x g for 20 minutes at room temperature.
 - Platelets are then pelleted from the PRP by centrifugation at 1000 x g for 10 minutes.
 - The platelet pellet is washed twice with a suitable buffer (e.g., CGS buffer: 120 mM NaCl, 12.9 mM trisodium citrate, 30 mM dextrose, pH 6.5).
 - Finally, the washed platelets are resuspended in Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4) to a concentration of 2×10^8 platelets/mL.
- Aggregation Assay:
 - Aliquots of the washed platelet suspension are pre-warmed to 37°C in siliconized glass cuvettes with a stir bar.
 - **NCGC00351170** or vehicle (DMSO) is added to the platelet suspension and incubated for 30 minutes at 37°C.

- Platelet aggregation is initiated by the addition of a sub-maximal concentration of thrombin (e.g., 0.03 U/mL).
- The change in light transmission is recorded for at least 5 minutes using an aggregometer.
- The percentage of aggregation is calculated, with 100% aggregation being the maximal light transmission of platelet-poor plasma and 0% being the baseline light transmission of the platelet suspension.

Visualizations

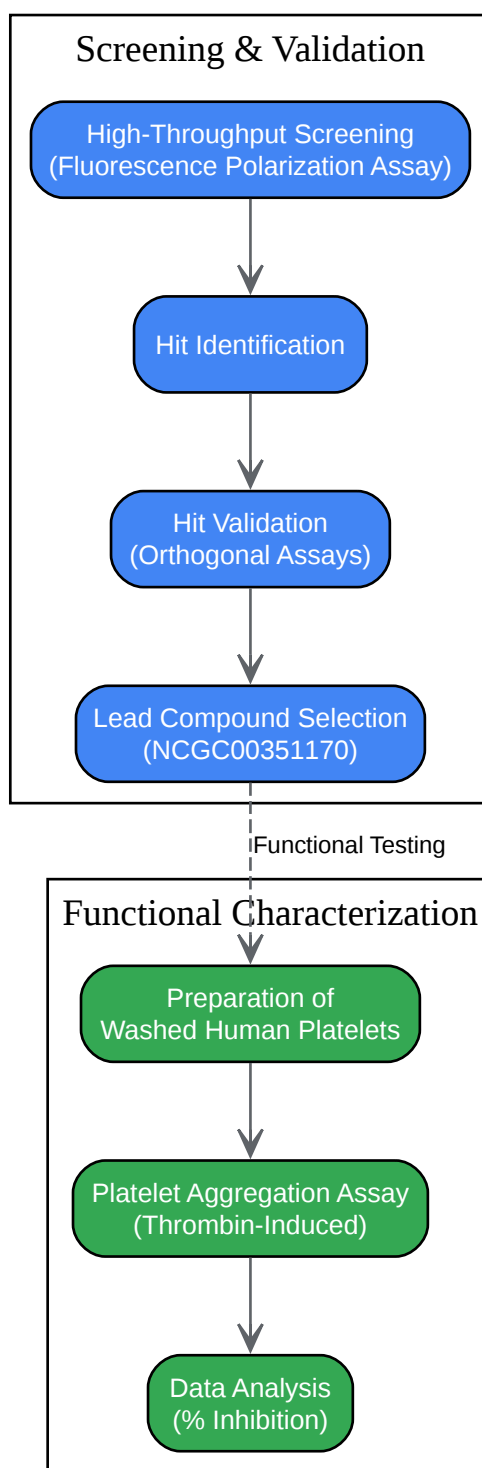
Signaling Pathway



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Caption: CIB1-αIIbβ3 Signaling Pathway in Platelets.

Experimental Workflow



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Caption: Experimental Workflow for **NCGC00351170**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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